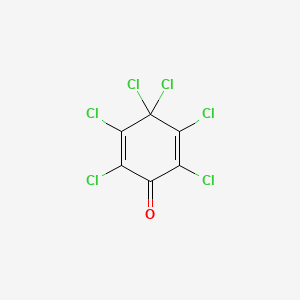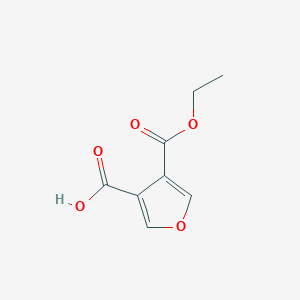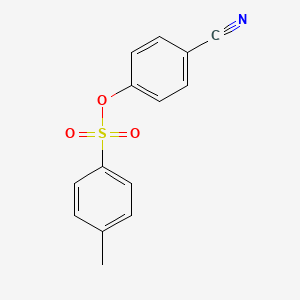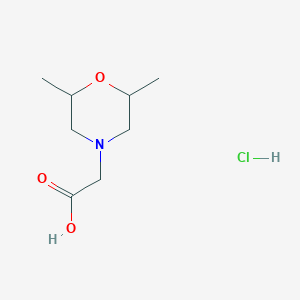
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one is an organochlorine compound with the molecular formula C6Cl6O. It is a yellow to brown crystalline solid and is known for its high chlorine content. This compound is sometimes informally referred to as hexachlorophenol, although it is not a phenol but a ketone .
Métodos De Preparación
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one can be synthesized through several methods:
Chlorination of Phenol: This is the most common method, where phenol is chlorinated using chlorine gas in the presence of a metal chloride catalyst, such as ferric chloride.
Alkaline Hydrolysis of Polychlorinated Benzenes: This method involves the hydrolysis of polychlorinated benzenes at high temperature and pressure.
Conversion of Diazonium Salts of Chlorinated Anilines: This method involves the conversion of diazonium salts of chlorinated anilines.
Chlorination of Phenolsulfonic Acids and Benzenesulfonic Acids: This method involves the chlorination of phenolsulfonic acids and benzenesulfonic acids followed by the removal of the sulfonic acid group.
Análisis De Reacciones Químicas
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one undergoes various chemical reactions:
Oxidation: It can be oxidized to form chloranil.
Reduction: Reduction reactions can yield less chlorinated cyclohexadienones.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various substituted products.
Common reagents and conditions used in these reactions include chlorine gas, ferric chloride, and alkaline conditions. Major products formed from these reactions include chloranil and various substituted cyclohexadienones .
Aplicaciones Científicas De Investigación
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of hexachloro-2,5-cyclohexadien-1-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, particularly affecting enzymes involved in oxidative stress and detoxification pathways . The compound’s high chlorine content allows it to interact with and disrupt cellular processes, leading to its various biological effects .
Comparación Con Compuestos Similares
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one can be compared with other similar compounds such as:
Pentachlorophenol: Another chlorinated compound used as a pesticide and disinfectant.
Hexachlorobenzene: A chlorinated aromatic compound used as a fungicide.
Chloranil: A chlorinated quinone used in organic synthesis.
This compound is unique due to its specific structure and high chlorine content, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
599-52-0 |
|---|---|
Fórmula molecular |
C6Cl6O |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6Cl6O/c7-1-3(13)2(8)5(10)6(11,12)4(1)9 |
Clave InChI |
SLKWROUNLHVIIQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(=C(C1=O)Cl)Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















